Cas no 2093761-09-0 (8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2093761-09-0x500.png)
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 化学的及び物理的性質
名前と識別子
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- Z1987481577
- EN300-26681381
- AKOS033717632
- 2093761-09-0
- 8-(1-propan-2-ylimidazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
- 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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- インチ: 1S/C17H24N4O2/c1-13(2)20-11-14(19-12-20)16(22)21-8-5-7-17(15(21)10-18)6-3-4-9-23-17/h11-13,15H,3-9H2,1-2H3
- InChIKey: LHBAGDACBXABEF-UHFFFAOYSA-N
- SMILES: O1CCCCC21C(C#N)N(C(C1=CN(C=N1)C(C)C)=O)CCC2
計算された属性
- 精确分子量: 316.18992602g/mol
- 同位素质量: 316.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 500
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 71.2Ų
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681381-0.05g |
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
2093761-09-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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S. Ahmed Chem. Commun., 2009, 6421-6423
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9. Caper tea
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrileに関する追加情報
Comprehensive Analysis of 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0)
The compound 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique spirocyclic structure and functional groups, including the imidazole and carbonitrile moieties, make it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.
In recent years, the demand for novel heterocyclic compounds like 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has surged, driven by advancements in medicinal chemistry and computational drug design. The compound's CAS No. 2093761-09-0 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its imidazole carbonyl group is a key feature, often associated with enzyme inhibition and receptor modulation, making it a hotspot for pharmacophore development.
From a synthetic perspective, the 1-oxa-8-azaspiro[5.5]undecane core of this compound offers remarkable structural rigidity, which is advantageous for designing selective ligands. The incorporation of a propan-2-yl substituent further enhances its lipophilicity, a critical factor in drug bioavailability. These attributes align with current trends in fragment-based drug discovery (FBDD), where researchers prioritize small-molecule scaffolds with optimal ADME properties.
The carbonitrile functional group in 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is another area of interest, as it often participates in hydrogen bonding and dipolar interactions with biological targets. This feature is particularly valuable in kinase inhibitor design, a rapidly growing field in oncology research. Additionally, the compound's spirocyclic framework is being explored for its potential in CNS drug development, given its ability to cross the blood-brain barrier (BBB).
Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are investigating sustainable synthesis routes for 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile, focusing on catalytic methods and reduced solvent waste. This aligns with the broader industry shift toward eco-friendly chemical production, a topic frequently queried in scientific search engines.
In summary, 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0) represents a versatile and scientifically intriguing molecule. Its multifunctional architecture and broad applicability in drug discovery and material science ensure its continued relevance in cutting-edge research. As the scientific community delves deeper into its properties, this compound is poised to play a pivotal role in addressing unmet medical and industrial challenges.
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